(4-Butylcyclohexyl)methanol
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Overview
Description
(4-Butylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O. It is a colorless liquid that is used in various chemical and industrial applications. The compound consists of a cyclohexane ring substituted with a butyl group and a hydroxymethyl group, making it a primary alcohol.
Scientific Research Applications
(4-Butylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of cell signaling pathways and membrane dynamics.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Butylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydrogenation of 4-butylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of 4-butylcyclohexanone in the presence of a rhodium catalyst and hydrogen chloride or anhydrous sulfuric acid . This method ensures a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Butylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-butylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 4-butylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-butylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 4-Butylcyclohexanone.
Reduction: 4-Butylcyclohexane.
Substitution: 4-Butylcyclohexyl chloride.
Mechanism of Action
The mechanism of action of (4-Butylcyclohexyl)methanol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, affecting their structure and function. The compound can modulate cell signaling pathways by interacting with membrane receptors and enzymes, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the butyl group.
4-Methylcyclohexylmethanol: Contains a methyl group instead of a butyl group.
4-tert-Butylcyclohexanol: Contains a hydroxyl group on the cyclohexane ring but differs in the position and type of substituent.
Uniqueness
(4-Butylcyclohexyl)methanol is unique due to the presence of the butyl group, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to similar compounds, affecting its solubility and reactivity in various solvents and reactions .
Properties
IUPAC Name |
(4-butylcyclohexyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXEFKZGADDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302873 |
Source
|
Record name | trans-4-Butylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-07-6 |
Source
|
Record name | trans-4-Butylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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